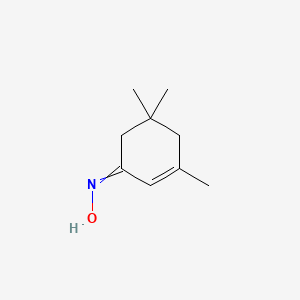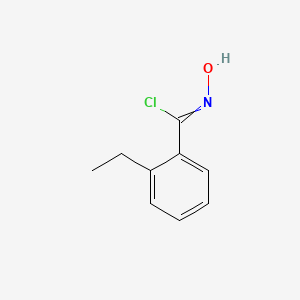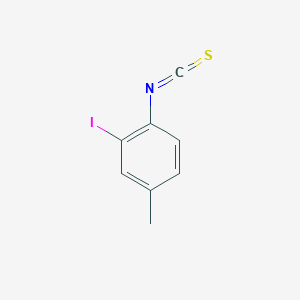
2-Iodo-4-methylphenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are widely used in organic synthesis and medicinal chemistry. The compound features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to an isothiocyanate group.
Métodos De Preparación
2-Iodo-4-methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-iodo-4-methylphenylamine with thiophosgene. This reaction typically occurs under mild conditions and in the presence of a base such as triethylamine. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, with the reaction being catalyzed by DMAP or DABCO .
Análisis De Reacciones Químicas
2-Iodo-4-methylphenyl Isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and various bases. The major products formed from these reactions are typically thioureas and other substituted isothiocyanates .
Aplicaciones Científicas De Investigación
2-Iodo-4-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-methylphenyl Isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins and other biomolecules, potentially disrupting their normal function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key proteins and enzymes .
Comparación Con Compuestos Similares
2-Iodo-4-methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 2-methylphenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of the iodine atom in this compound makes it unique. This iodine atom can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications .
Similar compounds include:
- Phenyl isothiocyanate
- 2-Methylphenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
These compounds differ in their substituents on the phenyl ring, which can affect their chemical properties and applications .
Propiedades
Fórmula molecular |
C8H6INS |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
2-iodo-1-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
Clave InChI |
MAESLAPUUVLHAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C=S)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


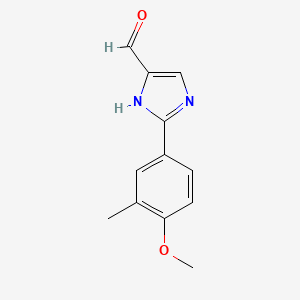
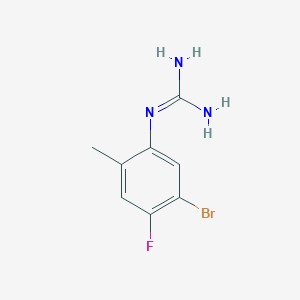
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
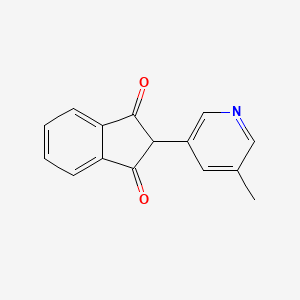
![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)
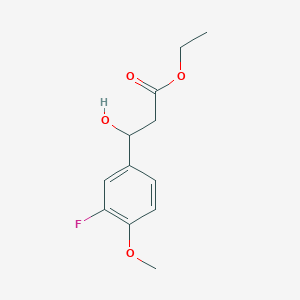
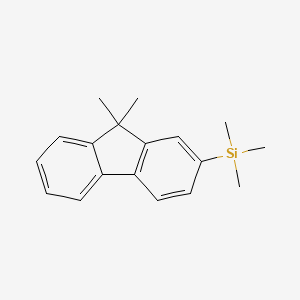
![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)
